Obeticholic Acid Methyl Ester

Description

Properties

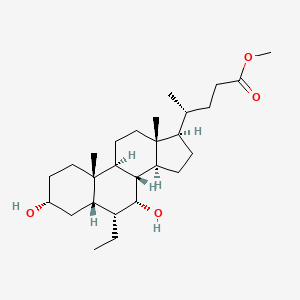

Molecular Formula |

C27H46O4 |

|---|---|

Molecular Weight |

434.7 g/mol |

IUPAC Name |

methyl (4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C27H46O4/c1-6-18-22-15-17(28)11-13-27(22,4)21-12-14-26(3)19(16(2)7-10-23(29)31-5)8-9-20(26)24(21)25(18)30/h16-22,24-25,28,30H,6-15H2,1-5H3/t16-,17-,18-,19-,20+,21+,22+,24+,25-,26-,27-/m1/s1 |

InChI Key |

QSDDPPUHXXAVJK-ZHWSUUDBSA-N |

Isomeric SMILES |

CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)OC)C)C)O |

Canonical SMILES |

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)OC)C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Obeticholic Acid Methyl Ester can be synthesized through the esterification of obeticholic acid with methanol. The reaction typically involves heating obeticholic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale esterification reactors with continuous monitoring of reaction parameters such as temperature, pressure, and pH. The process may also include purification steps to remove impurities and unreacted starting materials.

Chemical Reactions Analysis

Reaction Conditions Comparison

Esterification Mechanism

The reaction proceeds via a protonation of the carboxyl group of OCA, followed by nucleophilic attack by methanol. The acid catalyst facilitates the formation of the ester bond .

Impurity Formation

During synthesis, impurities may arise from side reactions involving intermediates:

-

Impurity 1 : Forms when the carboxyl group of intermediate 7 undergoes partial reduction by NaBH₄ .

-

Impurity 2 : Results from incomplete reduction of intermediate 6 by NaBH₄ .

These impurities highlight the need for precise control of reaction conditions and reagents.

Purification and Characterization

Post-synthesis purification typically involves:

-

Solvent extraction : Separation of organic and aqueous phases to remove unreacted starting materials.

-

Column chromatography : Use of silica gel or silver nitrate-impregnated silica to isolate the methyl ester from rearrangement products .

Structural Analysis

OCA-ME shares a steroidal backbone with natural bile acids but differs in its ester functionality and FXR agonist activity. A comparison of structural features is shown below:

Impurity Formation and Control

The synthesis of OCA-ME may introduce impurities through multi-step processes:

-

Oxidation : Intermediate 7 forms via oxidation of a precursor.

-

Esterification : Methanol reacts with the carboxyl group.

-

Reduction : NaBH₄ partially reduces intermediates, leading to impurities .

Impurity Formation Pathways

| Impurity | Precursor | Mechanism |

|---|---|---|

| Impurity 1 | Intermediate 7 | Partial NaBH₄ reduction of carboxyl group |

| Impurity 2 | Intermediate 6 | Incomplete NaBH₄ reduction |

Scientific Research Applications

Obeticholic Acid Methyl Ester has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of complex molecules.

Biology: Studied for its effects on cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic effects in liver diseases and metabolic disorders.

Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

Obeticholic Acid Methyl Ester exerts its effects through the activation of the farnesoid X receptor (FXR), a nuclear receptor involved in bile acid metabolism. Activation of FXR leads to the regulation of genes involved in bile acid synthesis, transport, and metabolism, as well as the modulation of inflammatory and fibrotic pathways.

Molecular Targets and Pathways Involved:

FXR: The primary molecular target is the farnesoid X receptor.

Bile Acid Metabolism: Pathways involved include bile acid synthesis, transport, and excretion.

Inflammation and Fibrosis: Modulation of inflammatory cytokines and fibrotic markers.

Comparison with Similar Compounds

Structural Analogs in the Bile Acid Family

Obeticholic Acid Methyl Ester shares core structural features with other bile acid methyl esters, differing in substituents and oxidation states (Table 1):

Key Observations :

- The 3α-hydroxy-7-oxo motif in this compound distinguishes it from analogs like Chenodeoxycholic Acid Methyl Ester (3α,7α-dihydroxy) and Nutriacholic Acid Methyl Ester (additional 12β-hydroxy group).

- These structural differences influence their roles: this compound is optimized for OCA synthesis, whereas others serve as reference standards or metabolic probes .

Comparison with Methyl Esters in Pharmaceutical and Natural Product Chemistry

Functional Group Comparisons

The methyl ester group enhances lipid solubility, facilitating purification and reaction kinetics. However, hydrolysis susceptibility varies:

Contrast with Natural Product-Derived Methyl Esters

This dichotomy reflects the tailored design of synthetic intermediates versus broad-spectrum natural products.

Q & A

Q. Table 1: Analytical Parameters for OCA-Me Validation

| Parameter | Method | Acceptance Criteria |

|---|---|---|

| Purity | HPLC-UV | ≥99.0% |

| Residual Solvents | GC-MS | <50 ppm (ICH Q3C guidelines) |

| Chiral Purity | Chiral HPLC | >99.5% enantiomeric excess |

Which advanced analytical techniques are optimal for distinguishing this compound from its isomers or degradation products?

Basic Research Question

Separation of OCA-Me from structural analogs (e.g., 7-Epi-Obeticholic Acid 3-Obeticholate Ester) requires:

- Chiral Chromatography : Using amylose-based columns to resolve enantiomers .

- Tandem Mass Spectrometry (LC-MS/MS) : Fragmentation patterns (e.g., m/z 428 → 357 for methyl ester cleavage) differentiate degradation products .

- X-ray Crystallography : For absolute configuration confirmation in crystalline derivatives .

How does the pharmacokinetic profile of Obeticholic Acid Methyl Eester compare to Obeticholic Acid in rodent models?

Advanced Research Question

In preclinical models, OCA-Me exhibits:

- Enhanced Lipophilicity : LogP increases from 4.2 (OCA) to 5.1 (OCA-Me), improving intestinal absorption but reducing aqueous solubility (0.8 mg/mL vs. 1.2 mg/mL for OCA) .

- Hepatic First-Pass Metabolism : Rapid hydrolysis to OCA by carboxylesterases, detected via deuterated analogs (e.g., OCA-D5) as internal standards in plasma .

Methodological Consideration : Use bile-duct cannulated models to quantify enterohepatic recirculation and adjust dosing intervals.

What experimental design considerations are critical for evaluating the antifibrotic efficacy of OCA-Me in NASH models?

Advanced Research Question

Key factors include:

- Endpoint Selection : Histopathological scoring (e.g., NAFLD Activity Score) for steatosis, inflammation, and fibrosis .

- Dose Optimization : Balance between FXR activation (EC50 ~100 nM for OCA-Me vs. 99 nM for OA) and pruritus risk (dose-dependent TRPV4 activation) .

- Control Groups : Use FXR-knockout mice to isolate target-specific effects from off-target pathways .

Q. Table 2: Preclinical Efficacy in STAM™ Mouse NASH Model

| Parameter | OCA (10 mg/kg) | OCA-Me (10 mg/kg) | Placebo |

|---|---|---|---|

| Fibrosis Improvement | 40% ↓ | 35% ↓ | No change |

| ALT Reduction | 50% | 45% | 10% |

How can researchers resolve contradictions between in vitro FXR activation data and in vivo efficacy of OCA-Me?

Advanced Research Question

Discrepancies arise from:

Q. Methodology :

Perform transactivation assays in FXR-transfected cell lines (HepG2 vs. Caco-2).

Use metabolomic profiling to quantify tissue-specific OCA-Me hydrolysis .

What are the implications of methyl esterification on the physicochemical and pharmacological properties of Obeticholic Acid derivatives?

Advanced Research Question

Methylation impacts:

- Receptor Binding : Reduced hydrogen bonding at the carboxyl group decreases FXR binding affinity (Kd = 120 nM for OCA-Me vs. 75 nM for OCA) .

- Stability : Enhanced plasma stability (t1/2 = 8 hrs vs. 6 hrs for OCA) but increased CYP3A4-mediated metabolism .

Methodological Insight : Use molecular docking simulations to predict structural modifications for improved target engagement .

How should researchers address batch-to-batch variability in OCA-Me synthesis for reproducible in vivo studies?

Advanced Research Question

Mitigation strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.